Methyl 2-(benzylthio)acetate

Physical Chemistry Organic Synthesis Process Chemistry

Methyl 2-(benzylthio)acetate (CAS 17277-59-7) is an organic sulfur compound with the molecular formula C₁₀H₁₂O₂S and a molecular weight of 196.27 g/mol. It belongs to the class of benzylthioacetate esters, serving as a versatile synthetic intermediate and a protected thiol precursor.

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
CAS No. 17277-59-7
Cat. No. B096934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(benzylthio)acetate
CAS17277-59-7
Molecular FormulaC10H12O2S
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCOC(=O)CSCC1=CC=CC=C1
InChIInChI=1S/C10H12O2S/c1-12-10(11)8-13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
InChIKeyQQDHRVYAGDFBOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(Benzylthio)acetate (CAS 17277-59-7) Procurement Overview: Core Identity and Class Positioning


Methyl 2-(benzylthio)acetate (CAS 17277-59-7) is an organic sulfur compound with the molecular formula C₁₀H₁₂O₂S and a molecular weight of 196.27 g/mol [1]. It belongs to the class of benzylthioacetate esters, serving as a versatile synthetic intermediate and a protected thiol precursor. Its structural features include a benzylthio group attached to an acetate moiety, which imparts distinct reactivity and physicochemical properties compared to its oxygen-based and shorter-chain sulfur analogs [2]. The compound is commercially available from multiple reputable vendors with purities typically at or above 99% .

Methyl 2-(Benzylthio)acetate: Why In-Class Analogs Are Not Interchangeable


Benzylthioacetate derivatives are not commodity chemicals; subtle variations in ester chain length (methyl vs. ethyl) or aromatic substitution (benzyl vs. phenyl) profoundly alter physicochemical properties critical to experimental design. As demonstrated in the quantitative evidence below, switching from the methyl to the ethyl ester increases molecular weight by ~7% and dramatically lowers boiling point under reduced pressure, impacting solvent selection and purification strategies [1]. Similarly, replacing the benzylthio moiety with a phenylthio group reduces boiling point and may affect lipophilicity and sulfur reactivity . Generic substitution without considering these quantifiable differences can lead to inconsistent reaction yields, altered pharmacokinetic profiles in biological assays, or unexpected safety hazards [2].

Methyl 2-(Benzylthio)acetate: Quantifiable Differentiation Against Closest Analogs


Boiling Point and Volatility: Suitability for Solvent-Free or High-Temperature Applications

Methyl 2-(benzylthio)acetate exhibits a boiling point of 160°C at atmospheric pressure [1]. In contrast, the ethyl analog (ethyl 2-(benzylthio)acetate) boils at 110°C at 0.1 Torr [2], and the phenyl analog (methyl 2-(phenylthio)acetate) boils at 104°C at 4 Torr . The higher boiling point of the target compound indicates lower volatility, which can be advantageous for reactions requiring elevated temperatures or for minimizing evaporative losses during long-term storage or processing.

Physical Chemistry Organic Synthesis Process Chemistry

Molecular Weight and Predicted Lipophilicity: Implications for Biological Assays and Formulation

The molecular weight of methyl 2-(benzylthio)acetate is 196.27 g/mol [1]. This is approximately 7% lower than that of the ethyl analog (210.30 g/mol) [2] and approximately 8% higher than the phenyl analog (182.23 g/mol) . While experimental logP data is not available for the target compound, its ethyl analog has a calculated logP of 2.8 [2]. Based on established structure-property relationships, the methyl ester is expected to be slightly less lipophilic than the ethyl ester, which can translate to improved aqueous solubility and altered membrane permeability—critical factors in cell-based assays or early-stage drug discovery.

Medicinal Chemistry ADME Chemical Biology

Purity and Quality Assurance: Ensuring Reproducibility in Sensitive Applications

Methyl 2-(benzylthio)acetate is commercially available with a certified purity of 99% from multiple suppliers [1]. In contrast, common analogs such as methyl 2-(phenylthio)acetate are frequently offered at a lower purity grade of 95% . This 4% absolute difference in purity can be critical in applications where trace impurities interfere with catalysis, crystallization, or biological readouts. Procurement of the higher-purity methyl benzylthioacetate reduces the need for additional purification steps, saving time and resources while enhancing experimental reproducibility.

Analytical Chemistry Quality Control Synthetic Methodology

Safety Profile: Differentiated Handling Requirements

The safety data sheet for methyl 2-(benzylthio)acetate includes specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. While comprehensive hazard data for the ethyl analog is less readily available in public vendor documentation, the explicit and multi-faceted hazard profile of the methyl ester mandates stringent handling protocols, including the use of personal protective equipment and adequate ventilation. This level of documented hazard awareness allows for more rigorous risk assessment and safer laboratory implementation compared to less-characterized alternatives.

Laboratory Safety Chemical Hygiene Regulatory Compliance

Methyl 2-(Benzylthio)acetate: Optimal Procurement Scenarios Based on Differentiated Evidence


High-Temperature or Solvent-Free Synthetic Transformations

In synthetic protocols requiring elevated temperatures or aiming to minimize solvent use, methyl 2-(benzylthio)acetate's higher boiling point (160°C) and lower volatility provide a distinct advantage over the more volatile ethyl and phenyl analogs [1]. This property reduces material loss and allows for cleaner, more efficient reactions without specialized low-pressure equipment [2].

Early-Stage Medicinal Chemistry and Biological Screening

For hit-to-lead optimization in drug discovery, the lower molecular weight (196.27 g/mol) and predicted lower lipophilicity of methyl 2-(benzylthio)acetate, compared to its ethyl ester, suggest improved aqueous solubility and bioavailability [1]. This makes it a strategically superior starting point for building compound libraries intended for cell-based assays [2].

Sensitive Catalytic or Crystallization Studies Requiring High Purity

When experimental outcomes are highly sensitive to impurities, the 99% purity grade of methyl 2-(benzylthio)acetate offers a significant advantage over the 95% purity often found for its phenyl analog [1]. Procuring the higher-purity compound eliminates the need for time-consuming pre-reaction purification, directly accelerating research timelines and enhancing the reliability of results in fields like asymmetric catalysis or supramolecular chemistry [2].

Laboratories with Stringent Safety and Hygiene Protocols

The clearly defined hazard profile of methyl 2-(benzylthio)acetate (H302, H315, H319, H335) allows for precise risk assessment and the implementation of targeted safety measures [1]. In regulated environments where safety documentation is paramount, the availability of a detailed SDS for this specific compound provides a compliance advantage over less-characterized thioacetate alternatives [2].

Technical Documentation Hub

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